Ethyl 3-(pyrimidin-5-yl)prop-2-enoate
Description
Ethyl 3-(pyrimidin-5-yl)prop-2-enoate is an α,β-unsaturated ester featuring a pyrimidine ring at the β-position. Pyrimidine, a six-membered heterocycle with two nitrogen atoms, imparts unique electronic properties to the compound, making it a versatile intermediate in organic synthesis and medicinal chemistry. This compound is structurally characterized by an ethyl ester group conjugated to a propenoate backbone, which is further substituted with a pyrimidin-5-yl moiety. Its CAS number (211244-80-3) and HS code (2933590029) classify it under pyrimidine-containing compounds .
The compound’s reactivity stems from the electron-deficient pyrimidine ring and the electrophilic α,β-unsaturated ester system, enabling participation in cycloaddition reactions, nucleophilic attacks, and cross-coupling processes. It has been utilized in synthesizing fused heterocycles, such as pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, which are relevant to pharmaceutical research .
Properties
CAS No. |
123530-61-0 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.191 |
IUPAC Name |
ethyl 3-pyrimidin-5-ylprop-2-enoate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)4-3-8-5-10-7-11-6-8/h3-7H,2H2,1H3 |
InChI Key |
XOGWCENJCSUMFM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC1=CN=CN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-(4-Amino-2-(Methylthio)pyrimidin-5-yl)prop-2-enoate
This derivative (CAS: 211244-80-3) introduces a 4-amino and 2-methylthio substituent on the pyrimidine ring. Compared to the parent compound, this variant may exhibit altered reactivity in Michael addition or cyclization reactions due to electron-donating substituents .
Ethyl 3-(2-Cyano-2-Ethoxycarbonylethenyl)aminopropenoate
This compound (synthesized in ) replaces the pyrimidine ring with a cyano-ethoxycarbonyl ethenyl group. The cyano group acts as a strong electron-withdrawing substituent, increasing the electrophilicity of the α,β-unsaturated ester. This enhances its utility in forming carbon-nitrogen bonds during heterocycle synthesis, such as pyridopyrimidinones .
Analogues with Aromatic or Fluorinated Substituents
Ethyl 3-[2-Bromo-5-(Trifluoromethyl)phenyl]prop-2-enoate (CAS: 1345484-78-7)
Substituting pyrimidine with a bromo-trifluoromethylphenyl group drastically alters electronic and steric properties. The trifluoromethyl group is highly electronegative, stabilizing the ester via inductive effects, while bromine offers a handle for cross-coupling reactions.
Perfluorinated Prop-2-enoates (e.g., CAS: 68298-06-6)
Perfluorinated analogues, such as 2-[ethyl(undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate, feature long fluorinated chains. These groups confer exceptional chemical inertness and thermal stability, making them suitable for surfactants or polymers. However, their environmental persistence raises regulatory concerns compared to non-fluorinated counterparts like Ethyl 3-(pyrimidin-5-yl)prop-2-enoate .
Heterocyclic Variants: Pyridine Derivatives
Methyl 3-(2-Amino-5-Fluoropyridin-3-yl)propanoate
Replacing pyrimidine with a fluoropyridine ring reduces ring electron deficiency, moderating reactivity. Its ester group (methyl vs. ethyl) may also influence solubility and metabolic stability .
Key Data Table: Structural and Functional Comparison
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